3-氯吡啶-2-硫醇

描述

3-Chloropyridine-2-thiol is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including organic synthesis and medicinal chemistry. Although the specific compound 3-Chloropyridine-2-thiol is not directly mentioned in the provided papers, the related chemistry and reactivity principles can be inferred from the studies on similar heterocyclic compounds and their derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves cyclocondensation reactions, as demonstrated in the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates . These compounds were synthesized using a starting material of 1-acetonylpyridinium chloride, aromatic aldehyde, and cyanothioacetamide. The synthesis route is indicative of the potential methods that could be applied to synthesize 3-Chloropyridine-2-thiol, involving key steps such as cyclocondensation and the use of thiol-containing reagents.

Molecular Structure Analysis

The molecular structure of heterocyclic thiol derivatives is often complex and can exhibit different tautomeric forms. For instance, the study on 6-hydroxy-6-methyl-4-phenyl-5-pyridiniohexahydropyridine-2-thione chlorides shows the presence of thione and enethiol tautomers . This suggests that 3-Chloropyridine-2-thiol could also exhibit tautomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The reactivity of heterocyclic thiols is highlighted by their ability to undergo various chemical reactions. For example, the regioselective thiolate addition to 2,3-dichloropyrrolo[1,2-a] benzimidazol-1-one demonstrates the potential for 3-Chloropyridine-2-thiol to participate in similar nucleophilic substitution reactions . Additionally, the regioselective difunctionalization of pyridines via 3,4-pyridynes indicates that 3-Chloropyridine-2-thiol could be used as a precursor for the synthesis of trisubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic thiols are influenced by their molecular structure and substituents. The stability of these compounds can be affected by factors such as pH and temperature, as seen in the case of 5-Acetyl-2-alkylthio-6-hydroxy-4-pyridyl-1,4,5,6-tetrahydropyridines, which are prone to dehydration . The redox properties of sulfur derivatives, as explored through cyclic voltammetry, suggest that 3-Chloropyridine-2-thiol may also exhibit interesting electrochemical behavior .

科学研究应用

巯基反应性发光剂

3-氯吡啶-2-硫醇衍生物,如3-氯甲基吡啶基双吡啶配位三羰基铼,已被研究用作巯基反应性发光剂。这些剂因其长发光寿命和大斯托克斯位移而显著,适用于荧光显微镜和生物成像中的特定靶向,如在线粒体中积累 (Amoroso et al., 2008)。

合成中的区域选择性双官能团化

通过3,4-吡啶炔等中间体,已记录了对3-氯吡啶的区域选择性3,4-双官能团化。这种方法对于合成各种三取代吡啶至关重要,对于合成复杂有机化合物起着关键作用,包括像帕罗西汀这样的药物的关键中间体 (Heinz等,2021)。

烟碱受体探针的合成

3-氯吡啶-2-硫醇衍生物已被用于合成类似3-取代2-硝基亚甲基四氢噻吩的化合物。这些合成的化合物用作研究与烟碱乙酰胆碱受体的相互作用的探针,这在研究新烟碱-烟碱受体相互作用中具有重要意义 (Zhang, Tomizawa, & Casida, 2004)。

芳香族三硫和四硫化合物的合成

3-氯吡啶-2-硫醇已被用于优化合成芳香族三硫化合物和四硫化合物。这些化合物在化学合成中具有多种应用,并已因其物理性质而得到表征 (Zysman‐Colman & Harpp,2003)。

生物系统中的荧光探针

3-氯吡啶-2-硫醇衍生物用于构建生物系统的荧光探针。例如,结合芘环和取代吡啶的探针已显示出在体内成像和检测半胱氨酸等特定生物分子的潜力 (Chao et al., 2019)。

有机合成中的无金属C-3硫烯化

在有机合成中,3-氯吡啶-2-硫醇衍生物已应用于无金属、可见光促进的区域选择性C-3硫烯化。这种技术对于在环保条件下合成结构多样的生物学上有趣的化合物至关重要 (Rahaman, Das, & Barman, 2018)。

安全和危害

When handling 3-Chloropyridine-2-thiol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

作用机制

3-Chloropyridine-2-thiol is a chemical compound with the molecular formula C5H4ClNS. It is primarily used as a building block in organic synthesis . This article aims to provide a comprehensive review of the mechanism of action of 3-Chloropyridine-2-thiol, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that the compound is a substrate for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis.

Mode of Action

The mode of action of 3-Chloropyridine-2-thiol primarily involves its participation in coupling reactions. In these reactions, 3-Chloropyridine-2-thiol interacts with its targets, leading to the formation of new carbon-carbon bonds . The exact nature of these interactions and the resulting changes at the molecular level are subject to the specific conditions of the reaction and the other reactants involved.

Biochemical Pathways

The biochemical pathways affected by 3-Chloropyridine-2-thiol are largely dependent on the specific reactions it participates in. As a substrate in coupling reactions, it can contribute to the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely, influencing the synthesis of complex molecules in pharmaceuticals and materials science.

Result of Action

The molecular and cellular effects of 3-Chloropyridine-2-thiol’s action are primarily seen in the new carbon-carbon bonds that are formed during the coupling reactions it participates in . These reactions can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science.

Action Environment

The action, efficacy, and stability of 3-Chloropyridine-2-thiol can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of catalysts, and the other reactants involved in the reaction . Understanding these factors is crucial for optimizing the use of 3-Chloropyridine-2-thiol in organic synthesis.

属性

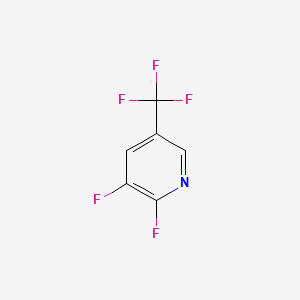

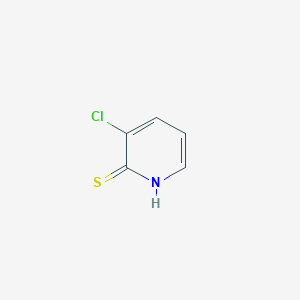

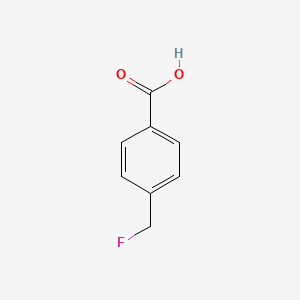

IUPAC Name |

3-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSKNMPZQWOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541760 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5897-94-9 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)